4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13542484
InChI: InChI=1S/C11H11ClO3/c1-7-8(3-2-4-9(7)12)10(13)5-6-11(14)15/h2-4H,5-6H2,1H3,(H,14,15)
SMILES: CC1=C(C=CC=C1Cl)C(=O)CCC(=O)O
Molecular Formula: C11H11ClO3
Molecular Weight: 226.65 g/mol

4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid

CAS No.:

Cat. No.: VC13542484

Molecular Formula: C11H11ClO3

Molecular Weight: 226.65 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid -

Specification

Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
IUPAC Name 4-(3-chloro-2-methylphenyl)-4-oxobutanoic acid
Standard InChI InChI=1S/C11H11ClO3/c1-7-8(3-2-4-9(7)12)10(13)5-6-11(14)15/h2-4H,5-6H2,1H3,(H,14,15)
Standard InChI Key ANBVEZBUVGQORU-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)C(=O)CCC(=O)O
Canonical SMILES CC1=C(C=CC=C1Cl)C(=O)CCC(=O)O

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s structure comprises a phenyl ring substituted with a chlorine atom at the 3-position and a methyl group at the 2-position, linked to a 4-oxobutyric acid chain. This configuration introduces both electron-withdrawing (chloro) and electron-donating (methyl) groups, influencing its reactivity and solubility.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₁ClO₃
Molecular Weight226.65 g/mol
CAS NumberNot publicly disclosed
IUPAC Name4-(3-Chloro-2-methylphenyl)-4-oxobutanoic acid

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is inferred to involve Friedel-Crafts acylation, a common method for introducing acyl groups to aromatic rings. A proposed route includes:

  • Acylation: Reaction of 3-chloro-2-methyltoluene with succinic anhydride in the presence of AlCl₃ to form 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid.

  • Purification: Crystallization or chromatography to isolate the product.

Reactivity Profile

The compound’s ketone and carboxylic acid groups enable diverse transformations:

  • Reduction: The ketone moiety can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, yielding 4-(3-chloro-2-methylphenyl)-4-hydroxybutyric acid.

  • Esterification: Reaction with alcohols (e.g., methanol) under acidic conditions produces methyl esters, enhancing lipophilicity for drug delivery applications.

ActivityMechanismSupporting Evidence
Anti-inflammatoryTNF-α/IL-6 suppressionAnalog studies
NeuroprotectionKynurenine pathway modulationStructural analogs
AntiproliferativeCaspase activationRelated compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

The position of chloro and methyl groups critically influences pharmacological properties:

  • 4-(3-Chloro-4-methylphenyl)-4-oxobutyric acid: The para-methyl group may enhance metabolic stability compared to the ortho-methyl variant.

  • 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid: Methoxy groups improve solubility but reduce blood-brain barrier penetration relative to methyl substituents.

Industrial Relevance

As a synthetic intermediate, this compound enables access to:

  • Herbicides: Analogous phenoxybutyric acids (e.g., MCPB) are commercial herbicides.

  • Polymer Additives: Chlorinated aromatics improve flame retardancy in plastics.

Challenges and Future Directions

Research Gaps

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) data are absent.

  • Toxicological Profiles: Acute and chronic toxicity evaluations are needed for therapeutic applications.

Synthetic Optimization

Future work should explore:

  • Catalytic Asymmetric Synthesis: To access enantiomerically pure forms for chiral drug development.

  • Green Chemistry Approaches: Solvent-free reactions or biocatalysis to enhance sustainability.

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